molecular formula C7H11BrO B3417326 2-Bromo-2-methylcyclohexanone CAS No. 10409-47-9

2-Bromo-2-methylcyclohexanone

Cat. No.: B3417326
CAS No.: 10409-47-9
M. Wt: 191.07 g/mol
InChI Key: NRPGPYHKXNYPCG-UHFFFAOYSA-N
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Description

2-Bromo-2-methylcyclohexanone is an organic compound with the molecular formula C7H11BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom and a methyl group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylcyclohexanone can be synthesized through the halogenation of 2-methylcyclohexanone. The process involves the reaction of 2-methylcyclohexanone with bromine in the presence of an acid catalyst, typically acetic acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with bromine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the halogenation process described above can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-methylcyclohexanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-2-methylcyclohexanone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylcyclohexanone primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound can form enol intermediates, which are crucial in many of its chemical transformations .

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropane
  • 2-Bromo-2-methylbutane
  • 2-Bromo-2-fluoroacetophenone

Comparison: 2-Bromo-2-methylcyclohexanone is unique due to its cyclic structure and the presence of both a bromine atom and a methyl group on the cyclohexanone ring. This structural arrangement imparts distinct reactivity patterns compared to its acyclic counterparts, such as 2-Bromo-2-methylpropane and 2-Bromo-2-methylbutane .

Properties

IUPAC Name

2-bromo-2-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGPYHKXNYPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307382
Record name 2-Bromo-2-methylcyclohexanone
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Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-47-9
Record name 2-Bromo-2-methylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10409-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-methylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-methylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

A solution of 15 g (0.134 mol) of 2-methyl-1-cyclohexanone (7) and 23.84 g (0.134 mol) of N-bromosuccinimide in 150 mL of carbon tetrachloride was stirred and heated to reflux for 12 h under argon. The mixture was cooled to room temperature, filtered through Celite to remove succinimide and the filter cake was washed with 150 mL of ether. The filtrate was concentrated to give 25.6 g (100% yield) of 2-bromo-2-methyl-1-cyclohexanone. 1H NMR δ 3.21 (td, J=16 Hz, 8 Hz, 1 H, CH--CO), 2.36 (m, 2 H), 2.06 (m, 2 H), 1.82 (s, 3 H, Me), 1.77 (m, 2 H), 1.62 (m, 1 H).
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Synthesis routes and methods II

Procedure details

Aldehydes 4B and 4C were synthesized by a modification of the procedure reported by Corey and Erickson (Corey, E. J. and Erickson, B. W. (1971) "Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccimide reagent," J. Org. Chem. 36(3):553-560) which is depicted in Scheme 4. Bromination of 2-methylcyclohexanone (7) with 1 equivalent of N-bromosuccinimide (Rinne, W. W. et al., "New methods of preparation of 2-methylcyclohexen-1-one," J. Am. Chem. Soc. (1950) 72:5759-5760) in refluxing CCl4 for 12 hours gave quantitative yield of 2-bromo-2-methylcyclohexanone. Dehydrobromination of this bromide with three equivalents of Li2CO3 and three equivalents of LiBr in N,N-dimethylformamide (DMF) (Stotter, P. L. and Hill, K. A., "α Halocarbonyl Compounds. E. A Position-Specific Preparation of α-Bromo Ketones by Bromination of Lithium Enolates. A Position-Specific Introduction of α, β-Unsaturation into Unsymmetrical Ketones,"J. Org. Chem. (1973) 38:2576-2578) at 130° C. for 3 h provided a 72% yield of 2-methyl-2-cyclohexen-1-one (8). A 1,2-addition reaction of 8 with 1.5 equivalents of lithiated 1,3-dithiane [generated from 1,3-dithiane (9) with n-BuLi in THF] in THF at -10° C. to give a 96% yield of the 1,2-adduct 10. Rearrangement of 10 with 1 % sulfuric acid in p-dioxane (52% yield) followed by removal of the dithiane protecting group of the resulting alcohol, 11, with N-chlorosuccinimide (NCS) and silver nitrate in acetonitrile-water gave aldehyde 4B (50% yield). Alcohol 4B is not a stable compound and decomposes upon standing at room temperature in a few days. A more stable material, 4C, was synthesized in a better yield from the rearrangement reaction of 10 in formic acid-THF in the presence of catalytic amount of p-toluenesulfonic acid (70% yield) followed by removal of the dithiane moiety with NCS-AgNO3 (59% yield) (Scheme 4). In the formic acid rearrangement reaction, besides the desired product, 1-[2-(1,3-dithianyl)]-3-formyloxy-2-methyl-1-cyclohexene, 9% yield of 3-[2-(1,3-dithianyl)]-2-methyl-2-cyclohexen-1-ol (11) was also isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-2-methylcyclohexanone
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2-Bromo-2-methylcyclohexanone
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Reactant of Route 6
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